![molecular formula C31H48O3 B8086979 Methyl betulonate](/img/structure/B8086979.png)
Methyl betulonate
Overview
Description
Methyl betulonate is a natural product found in Rhodomyrtus tomentosa with data available.
Scientific Research Applications
Liver Parenchyma Repair : Betulonic acid and its derivatives, including betulonic acid methyl ether, have been shown to decrease dystrophic and cytolytic damage in hepatocytes and enhance repair processes in liver parenchyma (Grek et al., 2005).
Antiprotozoal Activity : Modification of betulonic acid, such as betulonic acid methyl ester, has been evaluated for antiprotozoal activity, particularly against leishmaniasis and trypanosomiasis (Domínguez-Carmona et al., 2010).
Antitumor and Antimetastatic Effects : Amides of betulonic acid, including its methyl esters, have shown to suppress tumor growth and decrease the number of lung metastases in mice with Lewis lung carcinoma (Sorokina et al., 2006).
Anticancer Potential : Betulonic acid derivatives, including methyl esters, have shown potential as anticancer agents. They have been found to enhance the anticancer potential of betulonic acid in vitro (Lombrea et al., 2021).
Antimalarial Activity : Betulonic acid and its derivatives, including the methyl ester, have demonstrated antiplasmodial activity against Plasmodium falciparum and effectiveness in mice infected with Plasmodium berghei (Sá et al., 2009).
Chemical Derivative Synthesis : Methyl betulonate has been used as an intermediate in the synthesis of novel compounds containing oxygen and nitrogen heterocycles, highlighting its versatility in chemical transformations (Sousa et al., 2022).
Microbial Transformation : Betulonic acid has been transformed by Nocardia sp. to produce asymmetric α-hydroxylation products, including methyl 3-oxo-lup-20(29)-en-28-oate, demonstrating its potential for microbial-catalyzed transformations (Qian et al., 2009).
Liver Protection in Chemotherapy : Betulonic acid and its derivatives, including methyl esters, have been found to reduce degenerative changes in hepatocytes and exhibit an antimetastatic effect in mice with transplanted Lewis carcinoma undergoing polychemotherapy (Zhukova et al., 2010).
properties
IUPAC Name |
methyl (1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O3/c1-19(2)20-11-16-31(26(33)34-8)18-17-29(6)21(25(20)31)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h20-23,25H,1,9-18H2,2-8H3/t20-,21+,22-,23+,25+,28-,29+,30+,31-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCPTCZYFSRIGU-DSBZJMBESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl betulonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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